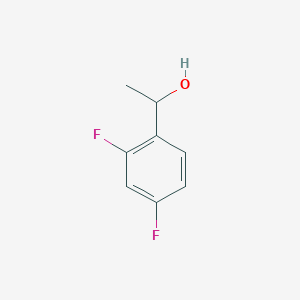

1-(2,4-Difluorophenyl)ethanol

Overview

Description

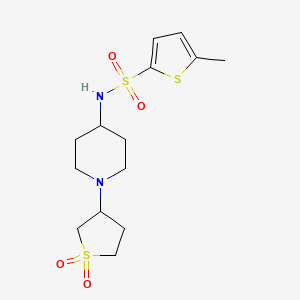

1-(2,4-Difluorophenyl)ethanol is an aromatic alcohol . It has a molecular formula of C8H8F2O and a molecular weight of 158.14500 . It is also known by other synonyms such as 1-(2,4-Difluor-phenyl)-2,2-difluor-aethanon, 1-(2,4-difluoro-phenyl)-2,2-difluoro-ethanone, 1-(2,4-difluoro-phenyl)-ethanol, 1-(2,4-Difluor-phenyl)-aethanol, Ethanone,1-(2,4-difluorophenyl)-2,2-difluoro, and 2,2,2’,4’-tetrafluoroacetophenone .

Synthesis Analysis

The synthesis of 1-(2,4-Difluorophenyl)ethanol involves the reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) . This process can be achieved by the asymmetric reduction of the ketone precursor . The reaction involves the use of methanol and sodium tetrahydroborate at 0 - 20°C for 1 hour .Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorophenyl)ethanol consists of a carbon backbone with two fluorine atoms and one hydroxyl group attached to the phenyl ring . The exact mass of the molecule is 158.05400 .Chemical Reactions Analysis

1-(2,4-Difluorophenyl)ethanol can be used in the synthesis of chiral pharmaceutical intermediates such as (S)-1-(2-chlorophenyl)ethanol, (S)-1-(2,4-difluorophenyl)ethanol, and (S)-1-(2,6-difluorophenyl) ethanol in 99% ee, at 95% conversion in a relatively short time .Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)ethanol has a predicted density of 1.226±0.06 g/cm3 . Its boiling point is 91-91.5 °C (Press: 15 Torr) . The molecule has a LogP value of 2.01810, indicating its lipophilicity . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Biocatalysis in Pharmaceutical Synthesis

DFE is a valuable intermediate in the synthesis of chiral pharmaceuticals. It’s used in the enantioselective synthesis of chiral alcohols, which are key intermediates in drug production . For instance, engineered ketoreductases have been utilized to enhance the stereoselectivity and efficiency of producing chiral alcohols like DFE, which are then used to create enantiomerically pure pharmaceuticals .

Organic Synthesis

In organic chemistry, DFE serves as a starting material for synthesizing a variety of organic compounds. It’s employed in the preparation of amides, esters, and other organic molecules, showcasing its versatility as a reagent.

Materials Science

DFE has applications in materials science, particularly in the synthesis of Blatter radicals. These radicals, which include DFE derivatives, are studied for their structural, redox, and magnetic properties, contributing to the development of new materials with unique characteristics .

Cross-Linking Agent in Hydrogel Preparation

DFE is utilized as a cross-linking agent in the preparation of hydrogels. These hydrogels have various applications, including medical and cosmetic products, where the cross-linking properties of DFE can enhance the structural integrity and performance of the hydrogel.

Enzymatic Process Development

DFE is instrumental in developing practical enzymatic processes for preparing chiral intermediates. For example, it’s used in the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the drug Ticagrelor, which treats acute coronary syndromes .

Kinetic Resolution in Chiral Separation

DFE is also involved in the kinetic resolution of racemic mixtures to produce key chiral intermediates. This process is crucial for obtaining optically pure compounds necessary for the efficacy and safety of therapeutic drugs .

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as biocatalysis . Biocatalysis involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. It’s worth noting that the compound has been used in the synthesis of chiral 1-(2-halophenyl)ethanols, which are known for their excellent stereoselectivity .

Biochemical Pathways

It has been suggested that the compound may be involved in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .

Result of Action

It has been suggested that the compound may play a role in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .

Action Environment

It has been suggested that the compound may be used in a green and environmentally sound process with high productivity of biocatalysis .

properties

IUPAC Name |

1-(2,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBJARHKXBDGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2267-47-2 | |

| Record name | 1-(2,4-Difluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)

methanone](/img/structure/B2870877.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)